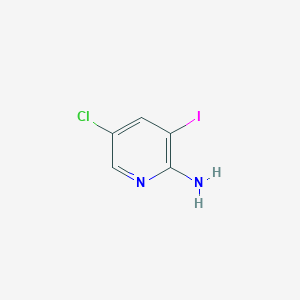

2-Amino-5-chloro-3-iodopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIONPYCYVWCDIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454375 | |

| Record name | 2-AMINO-5-CHLORO-3-IODOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211308-81-5 | |

| Record name | 5-Chloro-3-iodo-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211308-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-AMINO-5-CHLORO-3-IODOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-chloro-3-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic and Analytical Profile of 2-Amino-5-chloro-3-iodopyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloro-3-iodopyridine (CAS No. 211308-81-5) is a halogenated pyridine derivative with potential applications in pharmaceutical and materials science research.[1] Its trifunctional nature, featuring an amino group, a chloro substituent, and an iodo substituent on the pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in synthetic applications. This guide provides a summary of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) and detailed experimental protocols for the analysis of this compound.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted data based on its chemical structure and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons, in addition to a broad signal for the amine protons. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ 7.5 - 8.0 | d |

| ~ 7.0 - 7.5 | d |

| ~ 5.0 - 6.0 | br s |

-

¹³C NMR: The carbon NMR spectrum is predicted to display five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are dependent on the nature of the directly attached atoms and the overall electronic distribution in the ring.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 160 | C-2 |

| ~ 80 - 85 | C-3 |

| ~ 145 - 150 | C-4 |

| ~ 120 - 125 | C-5 |

| ~ 140 - 145 | C-6 |

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Infrared (IR) Spectroscopy Data | |

| Frequency (cm⁻¹) | Vibration |

| 3400 - 3200 | N-H stretch |

| 1640 - 1600 | N-H bend |

| 1590 - 1450 | C=C and C=N stretch |

| 1100 - 1000 | C-Cl stretch |

| 600 - 500 | C-I stretch |

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable in the molecular ion cluster.

| Mass Spectrometry (MS) Data | |

| m/z | Assignment |

| ~ 254 | [M]⁺ (for ³⁵Cl) |

| ~ 256 | [M+2]⁺ (for ³⁷Cl) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial and should be one in which the compound is fully soluble.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. The spectral width should typically be 0-200 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the fine powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For high-resolution mass spectrometry (HRMS), a more specialized instrument (e.g., TOF or Orbitrap) would be used to determine the exact mass and elemental composition.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This technical guide provides a framework for the spectroscopic analysis of this compound. While experimental data for this specific compound is not widely published, the predicted data and detailed protocols herein offer a solid foundation for researchers working with this and related molecules.

References

In-Depth Technical Guide: 2-Amino-5-chloro-3-iodopyridine (CAS No. 211308-81-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloro-3-iodopyridine is a halogenated pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its trifunctional nature, featuring amino, chloro, and iodo groups, offers multiple reaction sites for the construction of complex heterocyclic molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and its significant role as a key intermediate in the development of therapeutic agents, particularly spleen tyrosine kinase (Syk) inhibitors and novel antimicrobial compounds.

Chemical Structure and Properties

The structural and physicochemical properties of this compound are summarized below.

Chemical Structure:

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 211308-81-5 | [1] |

| Molecular Formula | C₅H₄ClIN₂ | [1] |

| Molecular Weight | 254.45 g/mol | [1] |

| IUPAC Name | 5-chloro-3-iodopyridin-2-amine | |

| Appearance | Solid | [2] |

| Melting Point | 137-138 °C | |

| Boiling Point | 306.9±42.0 °C at 760 mmHg | |

| Density | 2.1±0.1 g/cm³ | |

| InChI Key | DIONPYCYVWCDIG-UHFFFAOYSA-N | [2] |

| Storage Temperature | 0-8°C | [1] |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.98 (d, J = 2.2, 1H), 7.84 (d, J = 2.2, 1H), 5.06 (s, 2H) | [3] |

| ¹³C NMR | Data not available in search results. | |

| Infrared (IR) | Data for the precursor 2-amino-5-chloropyridine is available. Characteristic peaks for the amino group (N-H stretch) would be expected around 3400-3250 cm⁻¹. | |

| Mass Spectrometry | Data for the precursor 2-amino-5-chloropyridine is available. | [4] |

Synthesis

A common synthetic route to this compound involves the direct iodination of 2-amino-5-chloropyridine.

Experimental Protocol: Synthesis of this compound[3]

Materials:

-

2-amino-5-chloropyridine

-

Iodine (I₂)

-

Silver sulfate (Ag₂SO₄)

-

Ethanol

-

Dichloromethane

Procedure:

-

Treat a solution of 2-amino-5-chloropyridine in ethanol with iodine (I₂) in the presence of silver sulfate (Ag₂SO₄).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform a suitable work-up, which typically involves filtration to remove insoluble silver salts.

-

Extract the product with dichloromethane.

-

Remove the solvent under reduced pressure.

-

Purify the resulting solid by silica gel chromatography to yield this compound.

Diagram 1: Synthesis of this compound

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]

- 4. 2-Amino-5-chloropyridine [webbook.nist.gov]

The Emergence of 2-Amino-5-chloro-3-iodopyridine: A Keystone Intermediate in Kinase Inhibitor Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-chloro-3-iodopyridine, a halogenated pyridine derivative, has emerged as a critical building block in medicinal chemistry and drug discovery. Its unique substitution pattern provides a versatile scaffold for the synthesis of complex heterocyclic compounds, most notably potent and selective kinase inhibitors. This technical guide details the discovery and seminal synthetic routes to this valuable intermediate, providing comprehensive experimental protocols and characterizing data. Furthermore, it elucidates the compound's primary application in the development of Spleen Tyrosine Kinase (Syk) inhibitors, a significant therapeutic target in autoimmune diseases and oncology, by visualizing the relevant signaling pathway.

Introduction: A Building Block for Targeted Therapies

The pursuit of highly selective and potent inhibitors of protein kinases is a central theme in modern drug discovery. Within this landscape, this compound (CAS No. 211308-81-5) has been identified as a pivotal synthetic intermediate.[1][2][3][4] Its structure is particularly amenable to further functionalization, enabling the construction of fused ring systems such as azaindoles, which are prevalent motifs in kinase inhibitors.[1] The compound's utility is prominently demonstrated in the rational design of selective inhibitors targeting Spleen Tyrosine Kinase (Syk), a key mediator in immune signaling pathways.[1] This guide provides a comprehensive overview of the synthesis and application of this important molecule.

First Synthesis and Physicochemical Data

The first documented syntheses of this compound were developed to provide a reliable source of this key intermediate for drug discovery programs. Two principal methods have been reported, both starting from the commercially available 2-Amino-5-chloropyridine.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 211308-81-5 | [1][2][4] |

| Molecular Formula | C₅H₄ClIN₂ | [2] |

| Molecular Weight | 254.46 g/mol | [1] |

| Melting Point | 137-138 °C | [1] |

| Appearance | Light yellow to orange powder/crystal | [1] |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.98 (d, J = 2.2, 1H), 7.84 (d, J = 2.2, 1H), 5.06 (s, 2H) |

Detailed Experimental Protocols for First Synthesis

Two primary methods for the first synthesis of this compound are detailed below.

Method 1: Iodination with N-Iodosuccinimide (NIS)

This method is a widely cited procedure for the efficient synthesis of the title compound.

Reaction Scheme:

Experimental Protocol:

-

To an 8000 mL reactor equipped with a mechanical stirrer and thermometer, add a solvent mixture of 24,150 mL of tetrahydrofuran and 50 L of ethylene dichloride.[1]

-

Charge the reactor with 6037.5 g of 2-amino-5-chloropyridine and 18528 g of N-iodosuccinimide.[1]

-

Heat the reaction mixture to 53 °C and stir continuously for 7 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) and gas chromatography (GC) to ensure complete consumption of the starting material.[1]

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

-

Recrystallize the crude solid from a solvent mixture of ethyl acetate and ethanol to yield purified this compound.[1]

-

Dry the purified product.

Quantitative Data:

| Parameter | Value | Reference |

| Calculated Yield | 90.10% | [1] |

| Purity (by GC) | 98.2% | [1] |

Method 2: Iodination with Iodine and Silver Sulfate

An alternative synthesis involves the use of molecular iodine in the presence of a silver salt.

Reaction Scheme:

Experimental Protocol:

-

In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, combine 2-amino-5-chloropyridine, iodine (I₂), and silver sulfate (Ag₂SO₄) in ethanol.

-

Stir the heterogeneous mixture at room temperature until the reaction is complete as monitored by TLC.

-

Filter the reaction mixture through celite or silica gel and concentrate the filtrate under reduced pressure.

-

Dissolve the resulting crude material in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer and remove the solvent under reduced pressure.

-

Purify the resulting solid by silica gel chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 86% |

Application in Drug Discovery: A Gateway to Syk Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of compounds targeting Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a critical role in the signal transduction of various immune cell receptors, including the B-cell receptor (BCR).[5][6][7][8][9] Overactivation of the Syk-mediated signaling pathway is implicated in various autoimmune diseases and B-cell malignancies, making it an attractive therapeutic target.[10][11]

The Syk Signaling Pathway in B-Cell Activation

The following diagram illustrates the central role of Syk in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, Src family kinases phosphorylate the ITAM motifs of CD79a/b, creating docking sites for Syk. This leads to the activation of Syk, which in turn phosphorylates downstream effector molecules, initiating a cascade of signaling events that ultimately lead to B-cell proliferation, differentiation, and antibody production.[5][6][7][8][9] Inhibitors synthesized from this compound are designed to block the kinase activity of Syk, thereby interrupting this signaling cascade.

References

- 1. This compound | 211308-81-5 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. netascientific.com [netascientific.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pnas.org [pnas.org]

- 6. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bosterbio.com [bosterbio.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]

- 11. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-Amino-5-chloro-3-iodopyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Amino-5-chloro-3-iodopyridine, a key intermediate in pharmaceutical and agrochemical research. Due to the absence of publicly available quantitative solubility data, this document focuses on providing a theoretical solubility profile based on the compound's molecular structure and qualitative information derived from synthetic protocols. Furthermore, detailed experimental methodologies are presented to enable researchers to determine the solubility of this compound in various common organic solvents. This guide is intended to be a valuable resource for scientists and professionals in drug development and chemical synthesis, facilitating informed solvent selection for purification, formulation, and other research applications.

Introduction to this compound

This compound is a halogenated pyridine derivative with the molecular formula C₅H₄ClIN₂. Its structure, featuring an amino group and two different halogen substituents on the pyridine ring, makes it a versatile building block in organic synthesis. It is notably used as a synthetic intermediate in the development of novel therapeutic agents and agrochemicals.

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that influences various stages of the drug development process, including:

-

Synthesis and Purification: The choice of solvent is crucial for reaction efficiency and for purification techniques such as recrystallization.

-

Formulation: Solubility in different excipients and solvent systems directly impacts the bioavailability and delivery of a drug.

-

Analytical Method Development: Understanding solubility is essential for developing robust analytical methods for quantification and characterization.

Given the importance of this parameter, this guide aims to provide a foundational understanding of the solubility characteristics of this compound.

Solubility Profile of this compound

A thorough review of the scientific literature and chemical databases did not yield any quantitative solubility data for this compound in common organic solvents. However, qualitative inferences can be drawn from available synthetic procedures.

The primary source of qualitative solubility information comes from a documented synthesis protocol, which employs a specific solvent mixture for the purification of the crude product by recrystallization.

| Solvent System | Observation | Implication |

| Ethyl acetate / Ethanol mixture | The compound is recrystallized from this solvent mixture.[1] | This indicates that this compound is soluble in a hot mixture of ethyl acetate and ethanol and has lower solubility in the same mixture at cooler temperatures. |

The molecular structure of this compound allows for a theoretical prediction of its solubility behavior. The key structural features influencing its solubility are:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

-

Amino Group: The primary amine group can act as both a hydrogen bond donor and acceptor.

-

Halogen Atoms (Chloro and Iodo): These substituents increase the molecular weight and introduce polarizability, while also contributing to the overall lipophilicity of the molecule.

Based on these features, it is anticipated that this compound will exhibit solubility in a range of polar organic solvents. The presence of the hydrogen-bonding capable amino group suggests potential solubility in protic solvents like alcohols. The overall polarity of the molecule suggests that it would be less soluble in non-polar solvents.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental procedures are required. The following are detailed methodologies for determining the solubility of this compound.

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm pore size)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

This protocol provides a systematic approach to identifying a suitable single or binary solvent system for the purification of this compound by recrystallization.

Objective: To find a solvent or solvent mixture that dissolves the compound when hot but in which the compound is sparingly soluble when cold.

Materials:

-

Crude this compound

-

A selection of common organic solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, hexane)

-

Test tubes

-

Heating block or water bath

-

Ice bath

Procedure:

-

Initial Screening (Single Solvents):

-

Place a small amount (e.g., 20-30 mg) of the crude compound into a series of test tubes.

-

To each test tube, add a different solvent dropwise at room temperature, shaking after each addition, up to about 1 mL.

-

If the compound dissolves readily at room temperature, the solvent is unsuitable as a single recrystallization solvent.

-

If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath. Continue adding the solvent dropwise until the compound dissolves completely.

-

Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

-

A suitable solvent is one in which the compound dissolves completely at an elevated temperature and forms a significant amount of crystals upon cooling.

-

-

Binary Solvent System Screening (if no suitable single solvent is found):

-

Identify a "soluble" solvent in which the compound is highly soluble at all temperatures and an "insoluble" solvent in which the compound is sparingly soluble even when hot. These two solvents must be miscible.

-

Dissolve the crude compound in a minimum amount of the hot "soluble" solvent.

-

While the solution is still hot, add the "insoluble" solvent dropwise until the solution becomes turbid (cloudy).

-

Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the selection of an appropriate recrystallization solvent.

Caption: A flowchart illustrating the decision-making process for selecting a suitable recrystallization solvent.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not currently available in the public domain, this technical guide provides a theoretical framework and practical experimental protocols for its determination. The qualitative information suggests that a mixture of ethyl acetate and ethanol is a viable solvent system for recrystallization, implying solubility in polar organic solvents, particularly at elevated temperatures. For researchers, scientists, and drug development professionals, the experimental methodologies outlined herein offer a clear path to generating the precise solubility data necessary for advancing their research and development activities with this important synthetic intermediate. The generation of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-5-chloro-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformation of 2-Amino-5-chloro-3-iodopyridine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. Given the absence of publicly available single-crystal X-ray diffraction data for this specific compound, this guide leverages computational modeling to predict its three-dimensional structure. The presented data is supplemented with generalized experimental protocols for X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, which are standard techniques for the structural elucidation of such molecules.

Molecular Structure and Conformation

The molecular structure of this compound was determined using Density Functional Theory (DFT) calculations, a robust method for predicting molecular geometries.[1][2] The calculations were performed to identify the lowest energy conformation of the molecule, providing insights into its bond lengths, bond angles, and dihedral angles.

Predicted Molecular Geometry

The optimized 3D structure of this compound is presented below. The pyridine ring is essentially planar, with the amino, chloro, and iodo substituents lying in or very close to the plane of the ring.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| C2-N(amino) | 1.375 |

| C3-I | 2.089 |

| C5-Cl | 1.742 |

| N1-C2 | 1.358 |

| C2-C3 | 1.415 |

| C3-C4 | 1.389 |

| C4-C5 | 1.385 |

| C5-C6 | 1.379 |

| C6-N1 | 1.332 |

| N(amino)-H | 1.012 |

| N(amino)-H | 1.012 |

| C4-H | 1.083 |

| C6-H | 1.081 |

Table 2: Predicted Bond Angles for this compound

| Atoms | Predicted Angle (°) |

| N1-C2-C3 | 122.8 |

| C2-C3-C4 | 118.0 |

| C3-C4-C5 | 119.5 |

| C4-C5-C6 | 120.9 |

| C5-C6-N1 | 121.2 |

| C6-N1-C2 | 117.6 |

| N1-C2-N(amino) | 117.1 |

| C3-C2-N(amino) | 120.1 |

| C2-C3-I | 120.5 |

| C4-C3-I | 121.5 |

| C4-C5-Cl | 119.2 |

| C6-C5-Cl | 119.9 |

| H-N(amino)-H | 116.5 |

Table 3: Predicted Dihedral Angles for this compound

| Atoms | Predicted Angle (°) |

| N1-C2-C3-C4 | -0.1 |

| C2-C3-C4-C5 | 0.1 |

| C3-C4-C5-C6 | 0.0 |

| C4-C5-C6-N1 | 0.0 |

| C5-C6-N1-C2 | 0.0 |

| C6-N1-C2-C3 | 0.0 |

| N(amino)-C2-C3-I | 179.8 |

| Cl-C5-C4-C3 | 179.9 |

Experimental Protocols

While specific experimental data for this compound is not available, the following sections outline generalized protocols for the characterization of similar small organic molecules.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise measurements of bond lengths and angles.[3][4]

Protocol:

-

Crystal Growth: High-quality single crystals of this compound are grown. A common method is slow evaporation of a saturated solution. Suitable solvents would need to be determined empirically, but ethanol, acetone, or acetonitrile could be starting points.[5]

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil.[6]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution.[7][8][9] 1H and 13C NMR would confirm the connectivity of the atoms, while 2D NMR techniques like COSY, HSQC, and HMBC would provide further structural details.

Protocol:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) spectra are acquired.

-

Spectral Analysis: The chemical shifts, coupling constants, and correlations in the spectra are analyzed to confirm the molecular structure. For instance, the number of signals in the 1H and 13C spectra will correspond to the number of chemically non-equivalent protons and carbons. The splitting patterns in the 1H spectrum will provide information about neighboring protons. 2D NMR experiments will establish connectivities between protons and carbons.

Visualizations

The following diagrams illustrate the computational workflow for determining the molecular structure and a generalized experimental workflow for X-ray crystallography.

Caption: Computational workflow for determining the molecular structure of this compound.

Caption: Generalized experimental workflow for the structural elucidation by X-ray crystallography.

Conclusion

This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound based on computational predictions. The tabulated data on bond lengths, bond angles, and dihedral angles offer valuable quantitative information for researchers in drug design and materials science. The included generalized experimental protocols for X-ray crystallography and NMR spectroscopy serve as a practical reference for the empirical structural determination of this and related compounds. The visualized workflows provide a clear and logical representation of the processes involved in computational and experimental structural analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. rigaku.com [rigaku.com]

- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 6. m.youtube.com [m.youtube.com]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. jchps.com [jchps.com]

- 9. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

An In-depth Technical Guide to the Purity Analysis of Commercially Available 2-Amino-5-chloro-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and considerations for the purity analysis of commercially available 2-Amino-5-chloro-3-iodopyridine (CAS No: 211308-81-5). The purity of this critical chemical intermediate is paramount, as it is widely utilized in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1] Specifically, it serves as a key building block in the development of spleen tyrosine kinase inhibitors and azaindole derivatives with antibacterial and antifungal properties.[2] This guide details common synthetic routes, potential impurities, analytical methodologies for purity assessment, and standardized experimental protocols.

Synthesis and Potential Impurities

The quality of the final product is intrinsically linked to its synthesis and purification process. A common method for synthesizing this compound involves the direct iodination of 2-amino-5-chloropyridine.

A prevalent laboratory and industrial synthesis route uses N-iodosuccinimide (NIS) as the iodinating agent in a suitable solvent like tetrahydrofuran, ethylene dichloride, or glacial acetic acid.[2][3] The reaction mixture is typically heated to facilitate the electrophilic substitution at the 3-position of the pyridine ring.[2][3] Following the reaction, the crude product is isolated and purified, often via recrystallization from a solvent mixture such as ethyl acetate and ethanol.[2]

Given this synthetic pathway, several process-related impurities may be present in the final commercial product:

-

Unreacted Starting Material: Residual 2-amino-5-chloropyridine.

-

Over-halogenated Byproducts: Formation of di-iodinated or di-chlorinated species, such as 2-amino-3,5-diiodopyridine or contamination from the synthesis of the starting material (e.g., 2-amino-3,5-dichloropyridine).[4][5]

-

Isomeric Impurities: Formation of other positional isomers, although the directing effects of the amino group generally favor substitution at the 3- and 5-positions.

-

Reagent-related Byproducts: Succinimide, resulting from the N-iodosuccinimide reagent.

-

Residual Solvents: Trace amounts of solvents used during the reaction and purification, such as ethyl acetate, ethanol, tetrahydrofuran, or acetic acid.[2]

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-chloro-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical development. 2-Amino-5-chloro-3-iodopyridine is a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring an amino group, a chloro substituent, and a highly reactive iodo group, makes it an ideal substrate for selective Suzuki coupling reactions. The resulting 2-amino-5-chloro-3-arylpyridine scaffold is a privileged structure found in numerous biologically active compounds, notably as a core component of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. Consequently, the development of potent and selective kinase inhibitors is a major focus of drug discovery efforts.

This document provides detailed application notes and protocols for the Suzuki coupling of this compound with various arylboronic acids, offering a practical guide for researchers engaged in the synthesis of novel drug candidates and other functionalized organic molecules.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (in this case, this compound). This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The presence of a base is crucial for the activation of the boronic acid and to facilitate the transmetalation step.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki coupling of this compound with various arylboronic acids under different reaction conditions.

Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 |

| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O (10:1) | 100 | 8 | 85 |

| 4 | 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | DMF/H₂O (10:1) | 110 | 6 | 82 |

| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O (4:1) | 85 | 16 | 79 |

Note: Yields are isolated yields after purification and are representative examples based on analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.

Table 2: Comparison of Different Palladium Catalysts

| Entry | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 88 |

| 2 | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Toluene/H₂O | 100 | 85 |

| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 91 |

Note: The choice of catalyst and ligand can significantly impact the reaction efficiency, particularly with challenging substrates.

Experimental Protocols

The following are detailed protocols for the Suzuki coupling of this compound.

Protocol 1: Standard Suzuki-Miyaura Coupling using Pd(PPh₃)₄

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).

-

Stir the reaction mixture at 90 °C under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling reaction, often reducing reaction times from hours to minutes.

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

Solvent such as 1,4-dioxane/water (4:1), DMF, or ethanol/water

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).

-

Add the palladium catalyst.

-

Add the chosen solvent system to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined for each specific substrate combination.

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in the conventional heating protocol.

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki coupling of this compound.

The 2-amino-5-chloro-3-arylpyridine scaffold is a key component in the development of kinase inhibitors, particularly those targeting Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. Inhibition of the SYK signaling pathway is a promising therapeutic strategy for a range of inflammatory diseases and certain types of cancer.

Caption: Simplified SYK signaling pathway and the point of inhibition.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of 2-amino-5-chloro-3-arylpyridines. This scaffold is of significant interest in drug discovery, particularly for the development of kinase inhibitors. The protocols provided herein offer a solid foundation for researchers to perform these transformations efficiently. The choice of catalyst, base, and solvent system can be further optimized to suit specific substrates and desired outcomes. The ability to readily access a diverse range of 3-aryl substituted aminopyridines through this methodology facilitates the exploration of structure-activity relationships and the development of novel therapeutic agents.

Application Notes and Protocols for Sonogashira Coupling of 2-Amino-5-chloro-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of novel heterocyclic compounds, as it allows for the introduction of alkynyl moieties into various scaffolds.[1][2] This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-Amino-5-chloro-3-iodopyridine with terminal alkynes. The methodologies described herein are based on established procedures for structurally similar halo-pyridines and provide a strong foundation for the successful synthesis of 2-amino-5-chloro-3-(alkynyl)pyridines.

The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3][4] The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and a copper(I) salt), and subsequent reductive elimination to afford the desired product and regenerate the palladium(0) catalyst.[2][4] Given the reactivity trend of halogens in this reaction (I > Br > Cl), this compound is an excellent substrate for this transformation, with the iodine atom being selectively displaced.[2][4]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions that have been successfully employed for the Sonogashira coupling of related 2-amino-3-halopyridines with various terminal alkynes. These conditions can serve as a starting point for the optimization of the reaction with this compound.

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | PPh₃ (5.0) | Et₃N | DMF | 100 | 3 | 96 | [5][6] |

| 2 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | PPh₃ (5.0) | Et₃N | DMF | 100 | 3 | 89 | [5] |

| 3 | 2-Amino-3-bromo-5-chloropyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | PPh₃ (5.0) | Et₃N | DMF | 100 | 3 | 82 | [5] |

| 4 | Iodopyridines (general) | Terminal Alkynes | PdCl₂(PPh₃)₂ (5.0) | CuI (5.0) | - | Et₃N | DMF | 65 | - | Good to Excellent | [7] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is a general guideline and may require optimization for specific substrates.

Materials and Equipment:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃) (if required by the palladium catalyst)

-

Anhydrous solvent (e.g., DMF, THF, or dioxane)

-

Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Standard work-up and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand if necessary (e.g., PPh₃, 5.0 mol%), and copper(I) iodide (5.0 mol%).

-

Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF) to the flask, followed by the amine base (e.g., Et₃N). Stir the mixture for a few minutes to ensure dissolution and mixing.

-

Alkyne Addition: Add the terminal alkyne (1.2 eq) to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 65-100 °C) and stir for the required time (typically 3-12 hours).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and petroleum ether) to obtain the desired 2-amino-5-chloro-3-(alkynyl)pyridine.

Visualizations

Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow

Caption: General experimental workflow for Sonogashira coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 6. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Application of 2-Amino-5-chloro-3-iodopyridine in the Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors

Introduction

2-Amino-5-chloro-3-iodopyridine is a valuable heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors. Its strategic substitution pattern allows for the introduction of diverse functionalities, making it a key intermediate in the synthesis of potent and selective inhibitors of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Dysregulation of Syk activity is implicated in several inflammatory and autoimmune diseases, as well as in certain cancers, making it an attractive therapeutic target. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a series of pyrido[2,3-d]pyrimidin-7-one based Syk inhibitors.

Signaling Pathway of Spleen Tyrosine Kinase (Syk)

Syk is a central mediator in the signal transduction of various cell surface receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs). Upon receptor engagement and phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src family kinases, Syk is recruited to the cell membrane and activated. Activated Syk then phosphorylates a cascade of downstream substrates, including phospholipase Cγ (PLCγ), Vav family proteins, and Bruton's tyrosine kinase (BTK), leading to the activation of multiple signaling pathways. These pathways culminate in diverse cellular responses such as proliferation, differentiation, cytokine release, and degranulation.

Caption: Syk Signaling Pathway.

Synthesis of Pyrido[2,3-d]pyrimidin-7-one based Syk Inhibitors

A general synthetic route to a series of potent Syk inhibitors based on the pyrido[2,3-d]pyrimidin-7-one scaffold, starting from this compound, is outlined below. This strategy involves a key Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 3-position, followed by a series of transformations to construct the fused pyrimidinone ring system.

Caption: General Synthetic Workflow for Syk Inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-chloro-3-(4-cyanophenyl)pyridine

This protocol describes the Suzuki-Miyaura coupling of this compound with 4-cyanophenylboronic acid.

Materials:

-

This compound

-

4-Cyanophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

System for inert atmosphere operations (e.g., Schlenk line)

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), 4-cyanophenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Amino-5-chloro-3-(4-cyanophenyl)pyridine.

Protocol 2: Syk Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of synthesized compounds against spleen tyrosine kinase.

Materials:

-

Recombinant human Syk kinase

-

Biotinylated peptide substrate

-

Phospho-tyrosine antibody

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

Synthesized inhibitor compounds

-

DMSO

-

Microplate reader capable of measuring fluorescence or luminescence

Procedure:

-

Prepare a stock solution of the inhibitor compound in DMSO.

-

In a microplate, add the Syk kinase and the biotinylated peptide substrate in the kinase assay buffer.

-

Add the inhibitor compound at various concentrations to the wells. Include a control with DMSO only.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution containing EDTA.

-

Add the detection reagents, including the phospho-tyrosine antibody and a secondary detection reagent (e.g., streptavidin-HRP for a colorimetric assay or a fluorescently labeled secondary antibody).

-

Incubate for the recommended time to allow for binding.

-

Read the signal on a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data and Structure-Activity Relationship (SAR)

The following table summarizes the Syk inhibitory activity of a series of hypothetical pyrido[2,3-d]pyrimidin-7-one derivatives synthesized from this compound. The structure-activity relationship (SAR) highlights the impact of different substituents on the potency of the inhibitors.

| Compound ID | R¹ (at N-8) | R² (at C-6) | Syk IC₅₀ (nM) |

| 1a | -CH₃ | -H | 150 |

| 1b | -CH₂CH₃ | -H | 125 |

| 1c | -Cyclopropyl | -H | 80 |

| 2a | -CH₃ | 4-Fluorophenyl | 55 |

| 2b | -CH₂CH₃ | 4-Fluorophenyl | 42 |

| 2c | -Cyclopropyl | 4-Fluorophenyl | 15 |

| 3a | -CH₃ | 4-Methoxyphenyl | 98 |

| 3b | -CH₂CH₃ | 4-Methoxyphenyl | 75 |

| 3c | -Cyclopropyl | 4-Methoxyphenyl | 40 |

Structure-Activity Relationship (SAR) Discussion:

-

Effect of R¹ substituent: The nature of the alkyl group at the N-8 position of the pyrido[2,3-d]pyrimidin-7-one core influences the inhibitory activity. A general trend of increasing potency is observed when moving from a methyl (1a, 2a, 3a) to an ethyl (1b, 2b, 3b) and further to a cyclopropyl group (1c, 2c, 3c). The cyclopropyl group appears to be optimal for binding to the Syk active site in this series.

-

Effect of R² substituent: The introduction of a substituted phenyl ring at the C-6 position significantly enhances the inhibitory potency compared to the unsubstituted analog (compare series 2 and 3 with series 1). A 4-fluorophenyl group (series 2) generally leads to more potent inhibitors than a 4-methoxyphenyl group (series 3), suggesting that an electron-withdrawing substituent at this position is favorable for activity.

-

Combined Effect: The combination of a cyclopropyl group at the R¹ position and a 4-fluorophenyl group at the R² position (compound 2c ) resulted in the most potent inhibitor in this series, with an IC₅₀ value of 15 nM. This highlights a synergistic effect between the two substitution points in optimizing the interaction with the Syk kinase.

This compound serves as a versatile and crucial starting material for the synthesis of potent spleen tyrosine kinase inhibitors. The synthetic strategies, particularly those involving Suzuki-Miyaura cross-coupling, allow for the efficient generation of diverse libraries of compounds. The structure-activity relationship studies of the resulting pyrido[2,3-d]pyrimidin-7-one derivatives demonstrate that careful modulation of substituents at key positions can lead to highly potent and selective Syk inhibitors, which hold promise for the development of novel therapeutics for a range of inflammatory and autoimmune disorders. Further optimization of these lead compounds, guided by detailed biological and structural studies, is warranted.

Application Note: Synthesis of 7-Azaindole Derivatives from 2-Amino-5-chloro-3-iodopyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Azaindoles are privileged heterocyclic scaffolds renowned for their wide-ranging pharmacological properties and are integral to numerous approved drugs and clinical candidates.[1][2][3][4] Their structural similarity to the endogenous indole nucleus allows them to function as effective bioisosteres in medicinal chemistry.[1] This application note provides a detailed protocol for the synthesis of 5-chloro-7-azaindole derivatives, starting from the readily available precursor, 2-Amino-5-chloro-3-iodopyridine. The described methodology employs a robust and efficient two-step sequence involving a palladium- and copper-co-catalyzed Sonogashira cross-coupling reaction, followed by an acid-catalyzed intramolecular cyclization. This route offers a versatile and practical approach for accessing a diverse range of substituted azaindoles for applications in drug discovery and materials science.

Introduction

The azaindole core is a key structural motif in a multitude of biologically active compounds, including kinase inhibitors, antiviral agents, and anti-cancer therapeutics.[2][4] For instance, 7-azaindole derivatives have been successfully developed as potent inhibitors of BRAF kinase (Vemurafenib) and the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.[2][5] The synthesis of these scaffolds often relies on the construction of the pyrrole ring onto a pre-functionalized pyridine core.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions, provide powerful tools for the C-C and C-N bond formations required for azaindole synthesis.[1][6] The Sonogashira coupling, in particular, is highly effective for coupling terminal alkynes with aryl halides.[7][8] This note details a synthetic strategy that begins with the Sonogashira coupling of this compound with various terminal alkynes to generate 3-alkynyl-2-aminopyridine intermediates. These intermediates then undergo efficient acid-catalyzed cyclization to yield the target 5-chloro-7-azaindole derivatives.[6][9]

Synthetic Workflow

The overall synthetic strategy is a two-step process that is amenable to the generation of a library of substituted azaindoles by varying the terminal alkyne coupling partner.

Caption: General workflow for the synthesis of 7-azaindole derivatives.

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound

This protocol describes the palladium/copper-catalyzed coupling of a terminal alkyne with this compound. The reaction is typically carried out under an inert atmosphere to prevent catalyst degradation.[9][10]

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), degassed

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Round-bottom flask, flame-dried

-

Nitrogen or Argon gas supply

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

-

Add Copper(I) iodide (CuI, 0.02 eq) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq) to the flask.

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous, degassed THF via syringe, followed by degassed triethylamine (Et₃N, 5 eq).

-

Add the terminal alkyne (1.2 eq) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.[9]

-

Upon completion, filter the reaction mixture through a pad of Celite or silica gel, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude material (2-Amino-5-chloro-3-alkynylpyridine) can be purified by silica gel chromatography or used directly in the next step.

Protocol 2: Acid-Catalyzed Cyclization to 5-chloro-7-azaindole

This protocol details the intramolecular cyclization of the 2-amino-3-alkynylpyridine intermediate to form the final azaindole product.[6][9]

Materials:

-

Crude 2-Amino-5-chloro-3-alkynylpyridine from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Trifluoroacetic anhydride (TFAA)

-

Acetonitrile (MeCN), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve the crude 2-Amino-5-chloro-3-alkynylpyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

-

Carefully add trifluoroacetic acid (TFA, 1.0 eq) to the solution at room temperature.

-

Add trifluoroacetic anhydride (TFAA, 1.3 eq) to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C).

-

Maintain the reflux for 8 hours or until TLC analysis shows the reaction is complete.[6]

-

Cool the reaction mixture to room temperature and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the pure 2-substituted-5-chloro-7-azaindole.

Data Summary

The described synthetic route is versatile and provides moderate to excellent yields for a range of substituted alkynes. The following table summarizes representative data for the key Sonogashira coupling step.

| Entry | Starting Halide | Alkyne Partner | Catalyst System | Base/Solvent | Yield (%) | Reference |

| 1 | 2-Amino-3-bromo-pyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 96 | [10] |

| 2 | 2-Amino-3-bromo-pyridine | 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 85 | [10] |

| 3 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 92 | [10] |

| 4 | 2-Amino-3-iodopyridine | Various Alkynes | Pd(PPh₃)₄ / CuI | Et₃N / THF | 75-90 | [9] |

Note: Yields are for the 2-amino-3-alkynylpyridine intermediate. Yields for cyclization are typically high but vary based on the substrate.

Applications and Biological Context

Azaindole derivatives are of significant interest in drug discovery due to their ability to inhibit key cellular signaling pathways implicated in diseases like cancer.[2][11] Many azaindoles function as ATP-competitive kinase inhibitors.[4] For example, derivatives of the 7-azaindole scaffold have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway.[5] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.

Caption: Inhibition of the PI3K signaling pathway by an azaindole derivative.

The synthesized 5-chloro-7-azaindole derivatives can serve as valuable starting points for structure-activity relationship (SAR) studies to develop novel and selective kinase inhibitors. The chloro substituent at the 5-position provides a handle for further functionalization, for example, via Suzuki or Buchwald-Hartwig amination reactions, allowing for the exploration of chemical space to optimize potency and pharmacokinetic properties.[12][13]

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 5-chloro-7-azaindole derivatives from this compound. The featured two-step sequence, involving a Sonogashira coupling and subsequent acid-catalyzed cyclization, is a reliable and high-yielding method for accessing this important class of heterocyclic compounds. The versatility of this approach allows for the creation of diverse libraries of azaindoles, which are crucial for the discovery of new therapeutic agents targeting a range of diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]

- 10. scirp.org [scirp.org]

- 11. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-chloro-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing the versatile building block, 2-Amino-5-chloro-3-iodopyridine. This trifunctionalized pyridine derivative offers multiple reaction sites, with the highly reactive C-I bond at the 3-position being the primary site for palladium-catalyzed transformations. These reactions are instrumental in the synthesis of complex heterocyclic compounds, which are key scaffolds in numerous pharmaceutical agents and biologically active molecules, including spleen tyrosine kinase (Syk) inhibitors and azaindole derivatives with antibacterial and antifungal activities.[1]

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[2] These reactions generally proceed through a catalytic cycle involving the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (for C-C couplings) or coordination and deprotonation of an amine/alcohol/thiol (for C-N/C-O/C-S couplings), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

This application note focuses on the following key palladium-catalyzed cross-coupling reactions with this compound:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.

-

Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with primary or secondary amines.

-

Heck Coupling: Formation of C-C bonds with alkenes.

-

Stille Coupling: Formation of C-C bonds with organostannanes.

-

Negishi Coupling: Formation of C-C bonds with organozinc reagents.

The reactivity of the halogens on the this compound scaffold follows the order I > Br > Cl, allowing for selective functionalization at the 3-position.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative reaction conditions for various palladium-catalyzed cross-coupling reactions with this compound. Please note that yields are highly dependent on the specific coupling partner and reaction optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Arylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₂CO₃ (2-3) | 1,4-Dioxane/H₂O | 80-100 | 12-24 | Good to Excellent |

| Heteroarylboronic acid | Pd₂(dba)₃ (2) | XPhos (4-8) | K₃PO₄ (2-3) | Toluene | 100-110 | 12-24 | Good to Excellent |

| Vinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 12 | Good |

Table 2: Sonogashira Coupling Conditions

| Coupling Partner | Palladium Source (mol%) | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N (2) | DMF | 100 | 3 | High (up to 96%)[3][4][5] |

| Alkyl alkyne | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | - | Et₃N (2-3) | THF | 25-65 | 4-12 | Good to High |

| Silyl-protected alkyne | Pd(OAc)₂ (2) | CuI (4) | PPh₃ (4) | DIPA (2) | Toluene | 80 | 12 | Good |

Note: The conditions for Sonogashira coupling are adapted from protocols for the closely related 2-amino-3-bromopyridines.[3][4][5]

Table 3: Buchwald-Hartwig Amination Conditions

| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Primary/Secondary Amine | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | Cs₂CO₃ (1.5-2) | 1,4-Dioxane | 100-110 | 12-24 | Good to Excellent |

| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High |

| Heterocyclic Amine | [Pd(cinnamyl)Cl]₂ (1) | Mor-DalPhos (2) | K₃PO₄ (2) | t-BuOH/H₂O | 80 | 12 | Good |

Note: Conditions are based on established methodologies for similar halopyridine substrates.

Table 4: Heck Coupling Conditions

| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂ (2-5) | P(o-tol)₃ (4-10) | Et₃N (1.5-2) | DMF | 100-120 | 12-24 | Good |

| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc (2) | DMA | 120 | 24 | Moderate to Good |

| Cyclohexene | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (2) | NMP | 130 | 18 | Moderate |

Table 5: Stille Coupling Conditions

| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Additive (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aryl-SnBu₃ | Pd(PPh₃)₄ (2-5) | - | LiCl (3) | Toluene | 100-110 | 12-24 | Good to High |

| Vinyl-SnBu₃ | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | CuI (1) | NMP | 25-80 | 6-18 | Good |

| Heteroaryl-SnBu₃ | PdCl₂(PPh₃)₂ (5) | - | - | DMF | 100 | 12 | Good |

Table 6: Negishi Coupling Conditions

| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aryl-ZnCl | Pd(OAc)₂ (2-5) | SPhos (4-10) | THF | 60-70 | 12-24 | Good to High |

| Alkyl-ZnBr | PdCl₂(dppf) (5) | - | DMA | 80 | 12 | Good |

| Benzyl-ZnCl | Pd₂(dba)₃ (2) | XPhos (4) | Dioxane | 100 | 18 | Good |

Experimental Protocols

The following are detailed, generalized protocols for performing palladium-catalyzed cross-coupling reactions with this compound. Safety Note: These reactions should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Many of the reagents are flammable, corrosive, or toxic.

Suzuki-Miyaura Coupling: General Protocol

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

-